molecular formula C19H20N2O3 B11179809 N-(2-methoxybenzyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(2-methoxybenzyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11179809
M. Wt: 324.4 g/mol
InChI Key: QYHDGRTWZFIIIR-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the pyrrolidine ring.

    Attachment of the Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction, where the methoxybenzyl group is attached to the nitrogen atom of the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-methoxybenzyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-methoxybenzyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H20N2O3/c1-24-17-10-6-5-7-14(17)12-20-19(23)15-11-18(22)21(13-15)16-8-3-2-4-9-16/h2-10,15H,11-13H2,1H3,(H,20,23)

InChI Key

QYHDGRTWZFIIIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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